(S)-Crizotinib

Catalog No.
S542856
CAS No.
1374356-45-2
M.F
C21H22Cl2FN5O
M. Wt
450.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Crizotinib

CAS Number

1374356-45-2

Product Name

(S)-Crizotinib

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Molecular Formula

C21H22Cl2FN5O

Molecular Weight

450.3 g/mol

InChI

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1

InChI Key

KTEIFNKAUNYNJU-LBPRGKRZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(S)-Crizotinib; S-Crizotinib

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N

The exact mass of the compound (S)-crizotinib is 449.1185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S)-Crizotinib is the enantiomerically pure (S)-stereoisomer of the well-known tyrosine kinase inhibitor crizotinib. While the clinically approved (R)-enantiomer is a potent inhibitor of ALK, MET, and ROS1, (S)-crizotinib exhibits a completely distinct pharmacological profile, acting as a highly selective and potent inhibitor of the human mutT homologue MTH1 (NUDT1) [1]. By preventing the sanitization of the oxidized nucleotide pool, (S)-crizotinib induces DNA single-strand breaks and activates DNA repair mechanisms, ultimately leading to apoptosis in specific cancer phenotypes such as KRAS-mutated cells . For scientific buyers, the procurement value of (S)-crizotinib lies entirely in its stereospecific target inversion, making it an indispensable chemical probe for MTH1-dependent oncology research and structural biology workflows [1].

Substituting (S)-crizotinib with the standard, clinically approved (R)-crizotinib or a racemic mixture will result in complete experimental failure in MTH1-focused assays [1]. The (R)-enantiomer is virtually inactive against MTH1 (IC50 = 1375 nM) and will not disrupt nucleotide pool homeostasis [1]. Conversely, utilizing a racemic mixture or low-enantiomeric-excess (ee) batch introduces potent ALK, MET, and ROS1 inhibition into the system, severely confounding phenotypic readouts by triggering kinase-mediated off-target effects . Procurement must strictly specify the (S)-enantiomer (CAS 1374356-45-2) with high chiral purity to ensure accurate target engagement, reproducible thermodynamic binding, and the isolation of MTH1-dependent pathways from generic kinase inhibition [1].

MTH1 Catalytic Inhibition and Target Specificity

In cell-free luminescence-based assays measuring the hydrolysis of oxidized purine nucleoside triphosphates, (S)-crizotinib demonstrates profound stereospecificity, inhibiting MTH1 catalytic activity with an IC50 of 72 nM[1]. In stark contrast, the clinically utilized (R)-enantiomer is essentially inactive, exhibiting an IC50 of 1375 nM under identical conditions [1].

Evidence DimensionMTH1 Catalytic Inhibition (IC50)
Target Compound Data72 nM
Comparator Or Baseline(R)-Crizotinib (1375 nM)
Quantified Difference~19-fold higher potency for the (S)-enantiomer
ConditionsCell-free luminescence-based PPi detection assay

This massive differential in potency dictates that only the (S)-enantiomer can be procured for functional assays targeting MTH1-mediated nucleotide pool sanitization.

Thermodynamic Binding Affinity via ITC

Direct-binding assays utilizing isothermal titration calorimetry (ITC) confirm that the stereocenter inversion fundamentally alters the thermodynamic stability of the protein-ligand complex. (S)-crizotinib exhibits a 16-fold higher binding affinity towards the MTH1 pocket compared to the (R)-enantiomer, driven by highly stabilized hydrogen bond interactions on loop 1 and loop 3 of the protein [1].

Evidence DimensionThermodynamic Binding Affinity (Kd / ITC)
Target Compound Data16-fold higher affinity
Comparator Or Baseline(R)-Crizotinib (Baseline affinity)
Quantified Difference16-fold higher binding affinity
ConditionsDirect-binding Isothermal Titration Calorimetry (ITC)

Provides critical biophysical validation for researchers procuring the compound for structural biology, co-crystallization, or rational drug design workflows.

In Vivo Efficacy in Colon Carcinoma Xenografts

The in vitro stereospecificity of (S)-crizotinib translates directly to in vivo efficacy. In SW480 colon carcinoma mouse xenograft studies, daily oral administration of (S)-crizotinib (50 mg/kg) specifically reduced tumor volume by more than 50% and impaired overall tumor progression [1]. The (R)-enantiomer, administered under the exact same dosing regimen, failed to impair tumor progression, confirming that the anti-tumor effect in this model is strictly MTH1-dependent[1].

Evidence DimensionIn Vivo Tumor Volume Reduction
Target Compound Data>50% reduction in tumor volume
Comparator Or Baseline(R)-Crizotinib (No significant impairment of tumor progression)
Quantified Difference>50% reduction vs. baseline inactivity
ConditionsSW480 colon carcinoma mouse xenograft model (50 mg/kg, orally, daily)

Justifies the procurement of the specific (S)-enantiomer for in vivo oncology models relying on MTH1 inhibition, as the standard drug will yield false-negative therapeutic results.

Purity-Linked Usability and Off-Target Avoidance

A critical procurement factor for (S)-crizotinib is its distinct lack of standard kinase activity. In vitro Kd measurements and cellular thermal shift assays demonstrate that (S)-crizotinib is considerably less potent than the (R)-enantiomer against established targets ALK, MET, and ROS1 [1]. Procuring highly enantiopure (S)-crizotinib is therefore mandatory; any contamination with the (R)-enantiomer will introduce low-nanomolar ALK/MET inhibition, severely confounding the isolation of MTH1-specific phenotypic effects .

Evidence DimensionOff-Target Kinase Inhibition (ALK/MET/ROS1)
Target Compound DataMinimal off-target kinase activity
Comparator Or BaselineRacemic or (R)-Crizotinib (Highly potent ALK/MET/ROS1 inhibition)
Quantified DifferenceDistinct stereospecific target inversion preventing kinase-mediated confounding variables
ConditionsKinome-wide activity surveys and in vitro Kd measurements

Ensures that buyers prioritize strict chiral purity during procurement to guarantee assay reproducibility and clean chemical probing.

Chemical Probing of Nucleotide Pool Homeostasis

(S)-Crizotinib is the premier choice for in vitro and in vivo assays designed to study the sanitization of oxidized dNTPs. By selectively inhibiting MTH1, it allows researchers to induce DNA single-strand breaks and evaluate downstream DNA repair activation without the confounding kinase inhibition associated with standard crizotinib[1].

In Vivo Oncology Modeling for KRAS-Mutated Cancers

Due to its validated >50% tumor volume reduction capability in specific models, (S)-crizotinib is highly recommended for procurement in xenograft studies involving SW480 colon carcinoma or KRAS-mutated PANC1 cells, where MTH1 dependence is a critical survival factor [1].

Stereoisomeric Negative Control in Kinase Assays

For laboratories actively studying ALK, MET, or ROS1 signaling pathways using (R)-crizotinib, procuring (S)-crizotinib provides an ideal, structurally identical negative control. Its vastly reduced affinity for these kinases helps validate that observed phenotypic changes are strictly due to on-target kinase inhibition rather than non-specific small molecule toxicity .

Structural Biology and Chiral Recognition Studies

The compound is highly suited for co-crystallization and molecular dynamics simulations aiming to understand chiral drug design. Its ability to stabilize the MTH1 binding pocket via distinct hydrogen bonding on loop 1 and loop 3 makes it a benchmark material for studying stereospecific protein-ligand interactions [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

449.1185439 Da

Monoisotopic Mass

449.1185439 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4SF5Q86VXC

Wikipedia

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine

Dates

Last modified: 08-15-2023
1: Gao W, Cao W, Sun Y, Wei X, Xu K, Zhang H, Tang B. AuNP flares-capped mesoporous silica nanoplatform for MTH1 detection and inhibition. Biomaterials. 2015 Nov;69:212-21. doi: 10.1016/j.biomaterials.2015.08.021. Epub 2015 Aug 10. PubMed PMID: 26298289.
1: Huber KV, Salah E, Radic B, Gridling M, Elkins JM, Stukalov A, Jemth AS, Göktürk C, Sanjiv K, Strömberg K, Pham T, Berglund UW, Colinge J, Bennett KL, Loizou JI, Helleday T, Knapp S, Superti-Furga G. Stereospecific targeting of MTH1 by (S)-crizotinib as an anticancer strategy. Nature. 2014 Apr 10;508(7495):222-7. doi: 10.1038/nature13194. Epub 2014 Apr 2. PubMed PMID: 24695225; PubMed Central PMCID: PMC4150021.

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